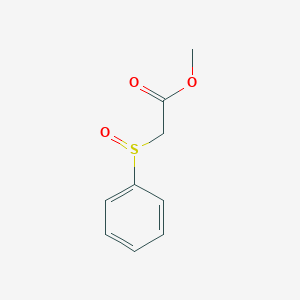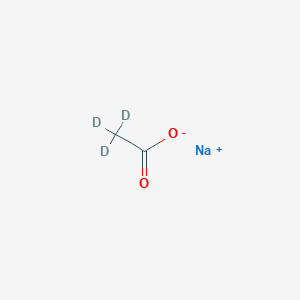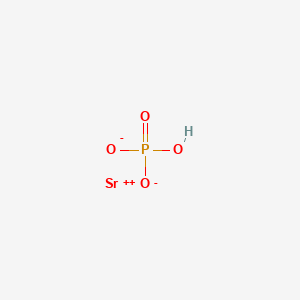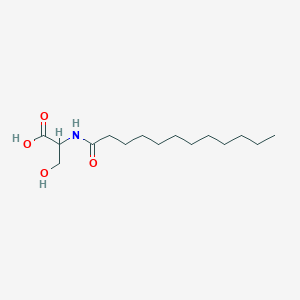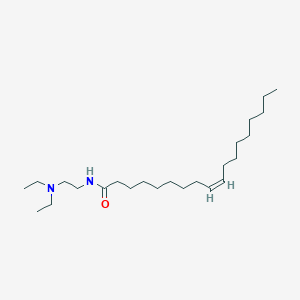
Nitraminoacetic acid
Vue d'ensemble
Description
Nitraminoacetic acid, also known as 2-nitramidoacetic acid, is an organonitrogen compound with the molecular formula C₂H₄N₂O₄. It is a naturally occurring nitramine produced by the soil bacterium Streptomyces noursei.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitraminoacetic acid can be synthesized through the nitration of glycine. The reaction involves the use of nitric acid and sulfuric acid as nitrating agents. The process typically requires controlled temperatures to ensure the selective nitration of the amino group without affecting the carboxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of industrial reactors to maintain the required reaction conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitroacetic acid and other oxidized derivatives.
Reduction: Reduction of this compound can yield aminoacetic acid and other reduced products.
Substitution: The nitramine group in this compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitroacetic acid and other oxidized derivatives.
Reduction: Aminoacetic acid and other reduced products.
Substitution: A variety of substituted this compound derivatives.
Applications De Recherche Scientifique
Nitraminoacetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitramine compounds and as a reagent in organic synthesis.
Biology: Studies have shown its potential as a bacteriostatic agent, inhibiting the growth of certain bacteria.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial treatments.
Industry: this compound is used in the production of explosives and other industrial chemicals.
Mécanisme D'action
The mechanism of action of nitraminoacetic acid involves its interaction with bacterial enzymes. It competitively inhibits succinate dehydrogenase, an enzyme involved in the Krebs cycle, thereby disrupting the energy production in bacteria. This inhibition leads to the bacteriostatic effect observed with this compound .
Comparaison Avec Des Composés Similaires
Nitroacetic acid: Similar in structure but lacks the amino group.
Aminoacetic acid (Glycine): Similar in structure but lacks the nitro group.
Nitroguanidine: Another nitramine compound with different functional groups.
Uniqueness: Nitraminoacetic acid is unique due to its combination of nitro and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-nitramidoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O4/c5-2(6)1-3-4(7)8/h3H,1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHPFRRMGOFOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145809 | |
| Record name | Nitraminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10339-31-8 | |
| Record name | Nitraminoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitraminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



